molecular formula C10H13N B1365786 4,6-Dimethylindoline CAS No. 288458-50-4

4,6-Dimethylindoline

Cat. No.: B1365786
CAS No.: 288458-50-4
M. Wt: 147.22 g/mol
InChI Key: ZDTVMIZTUFHUPF-UHFFFAOYSA-N
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Description

4,6-Dimethylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide-ranging biological activities and are present in various natural compounds, including neurotransmitters and alkaloids . This compound, with its unique substitution pattern, is of particular interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylindoline typically involves the cyclization of appropriately substituted anilines or halobenzenes. One common method starts with a mono-functionalized arene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylindoline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding indole-2,3-dione derivative.

    Reduction: Reduction reactions can modify the indoline ring, potentially leading to the formation of different indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at specific positions on the indoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various electrophiles, such as halogens or nitro groups, can be introduced using appropriate reagents.

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

4,6-Dimethylindoline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTVMIZTUFHUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCNC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460069
Record name 4,6-dimethylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288458-50-4
Record name 4,6-dimethylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dimethylindoline
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Reactant of Route 6
4,6-Dimethylindoline

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